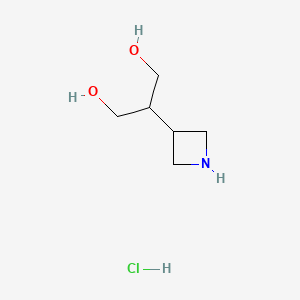

2-(azetidin-3-yl)propane-1,3-diol hydrochloride

Description

2-(Azetidin-3-yl)propane-1,3-diol hydrochloride is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted at the C2 position with an azetidine ring (a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom). The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name |

2-(azetidin-3-yl)propane-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-3-6(4-9)5-1-7-2-5;/h5-9H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOKLTNRDWAGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(CO)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)propane-1,3-diol hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the formation of 1,3-disubstituted azetidines under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)propane-1,3-diol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, leading to the formation of polyamines with various structures . These polyamines can interact with biological membranes, proteins, and nucleic acids, leading to their potential use in antibacterial and antimicrobial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the amine substituent, ring size, and substituent groups. Key comparisons are summarized below:

Structural Analogs with Azetidine Derivatives

- 1-Benzhydrylazetidin-3-ol Hydrochloride (CAS 54881-13-9): Features a benzhydryl (diphenylmethyl) group attached to the azetidine ring. The bulky aromatic substituent may enhance lipophilicity and receptor binding compared to the simpler azetidin-3-yl group in the target compound. No direct pharmacological data provided, but benzhydryl groups are common in CNS-targeting drugs .

Analogs with Different Heterocyclic Amine Rings

- 2-(Pyrrolidin-3-yl)propane-1,3-diol Hydrochloride (CAS 1375474-16-0): Substitutes azetidine with a five-membered pyrrolidine ring.

- 2-(Piperidin-4-yl)propane-1,3-diol Hydrochloride :

Propane-1,3-diol Derivatives with Non-Cyclic Amines

- 2-(Aminomethyl)propane-1,3-diol Hydrochloride (CAS 1427379-01-8): Linear aminomethyl group replaces the cyclic amine.

Pharmacologically Active Analogs

- Fingolimod Hydrochloride (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride): Clinically approved for multiple sclerosis. The 4-octylphenethyl substituent enables potent sphingosine-1-phosphate (S1P) receptor modulation, unlike the azetidine-based compound. Requires phosphorylation for activation, whereas 2-(azetidin-3-yl)propane-1,3-diol hydrochloride may act directly .

Comparative Data Table

Key Research Findings

Impact of Ring Size : Smaller azetidine rings introduce higher ring strain, which may enhance reactivity or binding kinetics compared to pyrrolidine or piperidine analogs .

Substituent Effects : Bulky groups (e.g., phenethyl in fingolimod) improve receptor affinity but may reduce blood-brain barrier penetration compared to compact azetidine-based structures .

Salt Forms : Hydrochloride salts are prevalent across analogs to improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.